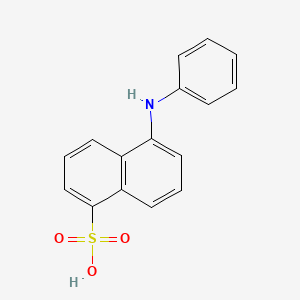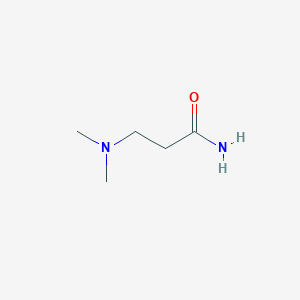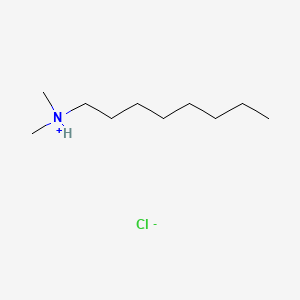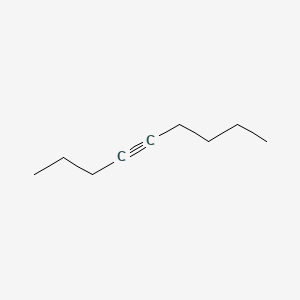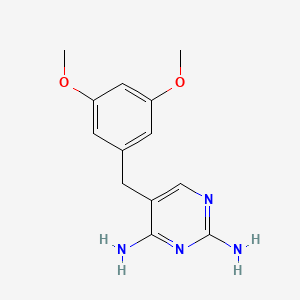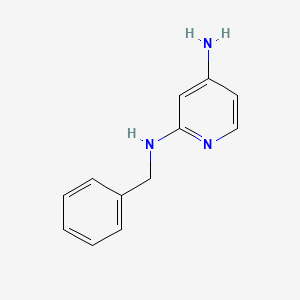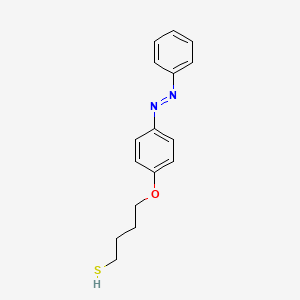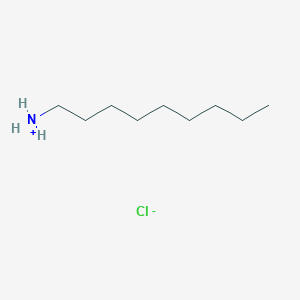
1-Nonanamine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nonanamine, hydrochloride, also known as nonylamine hydrochloride, is an organic compound with the molecular formula C9H22ClN. It is a primary amine where the amine group is attached to a nonane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Nonanamine, hydrochloride can be synthesized through the reaction of nonylamine with hydrochloric acid. The general reaction is as follows: [ \text{C9H21N} + \text{HCl} \rightarrow \text{C9H22ClN} ] This reaction typically occurs under controlled conditions to ensure the complete conversion of nonylamine to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of nonylamine with hydrochloric acid in a continuous process. The reaction mixture is then purified through distillation or crystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions: 1-Nonanamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nonanamide or nonanenitrile.
Reduction: Formation of secondary or tertiary nonylamines.
Substitution: Formation of substituted nonylamines or amides.
科学的研究の応用
1-Nonanamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 1-Nonanamine, hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a nucleophile in chemical reactions.
類似化合物との比較
1-Octanamine: An amine with a shorter carbon chain.
1-Decanamine: An amine with a longer carbon chain.
1-Dodecanamine: An amine with an even longer carbon chain.
Comparison: 1-Nonanamine, hydrochloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter or longer chain amines, it has distinct solubility, reactivity, and boiling point characteristics, making it suitable for specific applications.
特性
CAS番号 |
2016-39-9 |
|---|---|
分子式 |
C9H22ClN |
分子量 |
179.73 g/mol |
IUPAC名 |
nonylazanium;chloride |
InChI |
InChI=1S/C9H21N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2-10H2,1H3;1H |
InChIキー |
IMGHCWMUWVHYCO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN.Cl |
正規SMILES |
CCCCCCCCC[NH3+].[Cl-] |
関連するCAS |
112-20-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)
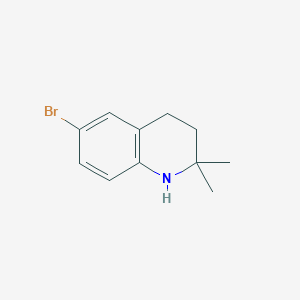

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
